Lipophilicity vs. Unsubstituted Core
The presence of a phenyl substituent at the C2 position significantly alters the lipophilicity of 2-Phenylfuro[2,3-c]quinoline compared to the unsubstituted furo[2,3-c]quinoline core. The predicted partition coefficient (logP) for the 2-phenyl substituted compound is 3.74 . In contrast, the core scaffold, lacking this substituent, would have a substantially lower logP. This quantitative difference in logP directly impacts membrane permeability and biodistribution, making 2-Phenylfuro[2,3-c]quinoline a distinct tool compound for exploring the effects of increased lipophilicity on target engagement and cellular activity within the furoquinoline series [1].
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.74 |
| Comparator Or Baseline | Furo[2,3-c]quinoline core (predicted logP significantly lower; quantitative value not available from a comparable computational method) |
| Quantified Difference | The 2-phenyl substitution confers a high logP of 3.74, which is a substantial increase in lipophilicity relative to the unsubstituted core. |
| Conditions | In silico prediction via the mcule property calculator . |
Why This Matters
This quantitative logP value allows researchers to select 2-Phenylfuro[2,3-c]quinoline specifically when a high-lipophilicity probe within the furo[2,3-c]quinoline series is required for experiments on membrane penetration or formulation development.
- [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. https://doi.org/10.1517/17460441.2012.714363. View Source
